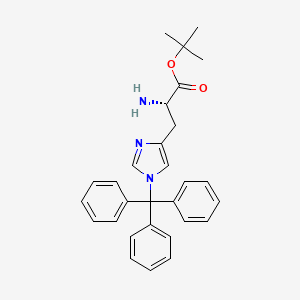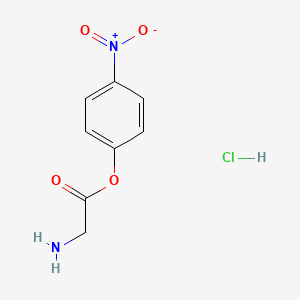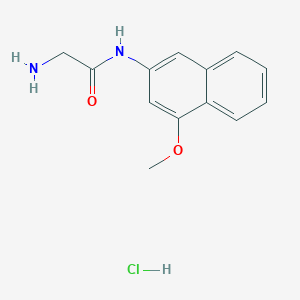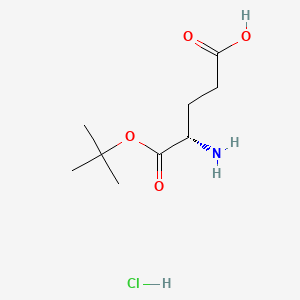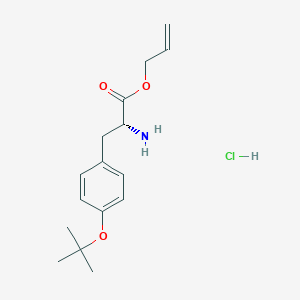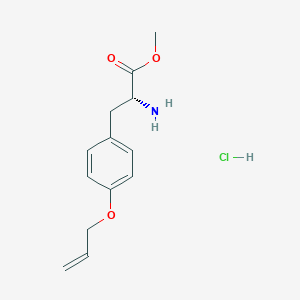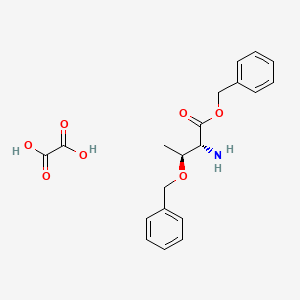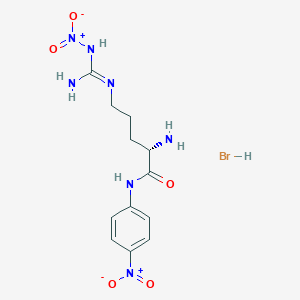
H-Arg(NO2)-pNA bromhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Arg(NO2)-pNA hydrobromide, also known as Nω-Nitro-L-arginine-p-nitroanilide hydrobromide, is a derivative of the amino acid arginine. This compound is often used in biochemical research due to its ability to inhibit nitric oxide synthase, an enzyme responsible for the production of nitric oxide. Nitric oxide plays a crucial role in various physiological processes, including vasodilation and neurotransmission.
Applications De Recherche Scientifique
H-Arg(NO2)-pNA hydrobromide is widely used in scientific research due to its ability to inhibit nitric oxide synthase. This property makes it valuable in studies related to:
Chemistry: Investigating the mechanisms of nitric oxide synthase inhibition and the role of nitric oxide in chemical reactions.
Biology: Understanding the physiological and pathological roles of nitric oxide in biological systems.
Medicine: Exploring potential therapeutic applications in conditions where nitric oxide production is dysregulated, such as hypertension and neurodegenerative diseases.
Industry: Used in the development of diagnostic assays and as a research tool in pharmaceutical development.
Safety and Hazards
Mécanisme D'action
Target of action
The compound contains an arginine residue, which is a basic amino acid involved in protein synthesis . It also has a nitro group, which is often involved in electron transfer reactions. Therefore, the compound might interact with enzymes or receptors that recognize these functional groups.
Mode of action
Based on its structure, it might act as a nucleophilic reagent , meaning it could donate electrons to other molecules, leading to chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg(NO2)-pNA hydrobromide typically involves the nitration of L-arginine followed by the coupling of the nitro-arginine derivative with p-nitroaniline. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration of the arginine molecule.
Industrial Production Methods
Industrial production of H-Arg(NO2)-pNA hydrobromide may involve large-scale nitration and coupling reactions, utilizing automated reactors to maintain precise control over reaction conditions. The purification process often includes crystallization and chromatography to achieve high purity levels required for research applications.
Analyse Des Réactions Chimiques
Types of Reactions
H-Arg(NO2)-pNA hydrobromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino-arginine derivatives.
Substitution: Formation of various substituted arginine derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nω-Nitro-L-arginine methyl ester hydrochloride (L-NAME): Another nitric oxide synthase inhibitor with similar inhibitory properties.
Nω-Nitro-L-arginine (L-NNA): A closely related compound with similar biological activity.
Uniqueness
H-Arg(NO2)-pNA hydrobromide is unique due to its specific structure, which allows for selective inhibition of nitric oxide synthase. Its p-nitroanilide moiety provides additional functional versatility, making it a valuable tool in biochemical research.
Propriétés
IUPAC Name |
(2S)-2-amino-5-[[amino(nitramido)methylidene]amino]-N-(4-nitrophenyl)pentanamide;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N7O5.BrH/c13-10(2-1-7-15-12(14)17-19(23)24)11(20)16-8-3-5-9(6-4-8)18(21)22;/h3-6,10H,1-2,7,13H2,(H,16,20)(H3,14,15,17);1H/t10-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIUCLVWDVXVTH-PPHPATTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N[N+](=O)[O-])N)[N+](=O)[O-].Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N)[N+](=O)[O-].Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN7O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
